molecular formula C11H14N4S2 B12791484 Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- CAS No. 83726-82-3

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-

Cat. No.: B12791484
CAS No.: 83726-82-3
M. Wt: 266.4 g/mol
InChI Key: DZIPTOCYVFZQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- (hereafter referred to as the "target compound") is a heterocyclic derivative featuring:

  • A central pyrimidine ring substituted at position 4 with a 2-thiazolyl group.
  • A thioether linkage (-S-) connecting the pyrimidine to an N,N-dimethylethanamine side chain.

Its synthesis likely involves nucleophilic substitution between a pyrimidinyl-thiol intermediate and a halogenated ethanamine derivative, analogous to methods described in and .

Properties

CAS No.

83726-82-3

Molecular Formula

C11H14N4S2

Molecular Weight

266.4 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)pyrimidin-2-yl]sulfanylethanamine

InChI

InChI=1S/C11H14N4S2/c1-15(2)6-8-17-11-13-4-3-9(14-11)10-12-5-7-16-10/h3-5,7H,6,8H2,1-2H3

InChI Key

DZIPTOCYVFZQOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC=CC(=N1)C2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine-Thioalkyl Core

According to a patent (US6043248A), pyrimidine-thioalkyl compounds are prepared by nucleophilic substitution of halogenated pyrimidines with thiol-containing nucleophiles under controlled conditions. The reaction typically involves:

  • Starting with 2,4-dichloropyrimidine or 2-chloropyrimidine derivatives.
  • Reacting with a thiol or thiolate anion derived from a thiazolyl-containing thiol compound.
  • The substitution occurs preferentially at the 2-position of the pyrimidine ring, forming a pyrimidine-thioalkyl intermediate.

The reaction conditions include polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide), bases such as potassium carbonate, and moderate heating to promote substitution without decomposition.

Preparation of the Thiazolyl Thiol Intermediate

The thiazolyl moiety is often introduced via synthesis of 2-aminothiazole derivatives. Literature reports (PMC7962134) describe the preparation of 2-aminothiazole compounds by:

  • Heating phenacyl bromide with thiourea in ethanol to form 2-aminothiazole intermediates.
  • Subsequent functionalization of the amino group or ring substituents to introduce side chains.
  • The thiazole ring can be further modified by nucleophilic substitution or coupling reactions to attach alkyl or aryl groups.

This intermediate is then converted into a thiol or thiolate species for coupling with the pyrimidine core.

Formation of the Thioether Linkage

The key step to form the thioether bond between the pyrimidine and ethanamine moieties involves nucleophilic substitution of a halogenated ethanamine derivative with the thiazolyl thiol or its anion. This is typically achieved by:

  • Generating the thiolate anion from the thiazolyl thiol using a base such as potassium carbonate.
  • Reacting the thiolate with a haloalkylamine, such as 2-chloro-N,N-dimethylethanamine or a protected derivative.
  • The reaction proceeds under mild heating in polar aprotic solvents to yield the thioether-linked ethanamine compound.

This step is crucial for linking the heterocyclic systems and introducing the N,N-dimethyl ethanamine side chain.

Representative Synthetic Scheme (Summary Table)

Step Reactants Conditions Product Notes
1 2,4-Dichloropyrimidine + Thiazolyl thiol (thiolate) K2CO3, DMF, 60-80°C Pyrimidine-thioalkyl intermediate Nucleophilic aromatic substitution at 2-position
2 Pyrimidine-thioalkyl intermediate + 2-chloro-N,N-dimethylethanamine K2CO3, EtOH or DMF, reflux Ethanamine-linked pyrimidine-thiazole Thioether bond formation
3 (If needed) Ethanamine derivative + methylating agent Formaldehyde + formic acid or MeI, mild heating N,N-Dimethyl ethanamine derivative Optional step if starting amine not dimethylated

Research Findings and Optimization Notes

  • Attempts to directly substitute 2,4-dichloropyrimidine with bulky or multifunctional thiols can lead to over-reactivity or polysubstitution; thus, selective mono-substitution is critical and often requires stoichiometric control and temperature regulation.
  • Solvent choice significantly affects yields; polar aprotic solvents like DMF and DMSO favor nucleophilic substitution, while protic solvents may cause side reactions or decomposition.
  • The use of potassium carbonate as a base is common and effective for generating thiolate anions and promoting substitution without harsh conditions.
  • For the thioether formation step, mild heating (50–80°C) balances reaction rate and product stability.
  • N,N-Dimethylation is best performed on isolated ethanamine intermediates to avoid side reactions on the heterocyclic rings.
  • Purification typically involves chromatographic techniques due to the complexity and polarity of the final compounds.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

(a) Pyrimidine vs. Pyridine Derivatives
  • Compound 55 (): N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide replaces the pyrimidine with a benzothiazole and introduces a thienyl group.
(b) Thiazole Substituent Variations
  • Compound: 2-[[2-[(dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine features a thiazole ring directly linked to the ethanamine side chain. The absence of pyrimidine simplifies the structure but may reduce π-π stacking interactions in biological targets .

Thioether Linkage vs. Alternative Connectors

  • Compound: N-(2′-Aminopyrimidin-4′-yl)-2-(2″,4″-dioxothiazolidin-5″-yl) Acetamide replaces the thioether with an acetamide bridge, introducing hydrogen-bonding capacity via the carbonyl group .
  • Compounds (e.g., 15, 20) : Use rigid benzamide or isoxazole linkers, which restrict conformational flexibility compared to the thioether in the target compound .

Substituent Effects on Physicochemical Properties

Compound Key Substituents Solubility LogP (Predicted)
Target Compound Pyrimidine, thiazole, N,N-dimethyl Moderate (polar amine) ~2.1
Compound Carboxylic acid, naphthalene High (ionizable) ~3.5
Compound Thiazole, dimethylamine Moderate ~1.8

The N,N-dimethyl group in the target compound enhances water solubility via protonation, whereas hydrophobic substituents (e.g., naphthalene in ) increase lipophilicity .

Stability and Tautomerism

  • : Thiadiazolyl derivatives exhibit tautomeric equilibria between amino and imino forms, but the target compound’s pyrimidine-thiazole system likely stabilizes the amino form due to aromatic electron delocalization .

Key Differentiators and Challenges

  • Unique Features : The combination of pyrimidine, thiazole, and thioether in the target compound offers a balance of hydrogen-bonding, lipophilicity, and conformational flexibility absent in simpler analogs.
  • Knowledge Gaps: Limited data on pharmacokinetics (e.g., metabolic stability of the thioether linkage) and exact biological targets necessitate further study.

Biological Activity

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound is characterized by the following features:

  • Molecular Formula : C₁₁H₁₄N₄S
  • Molecular Weight : Approximately 246.32 g/mol
  • Key Functional Groups : Thiazole and pyrimidine rings connected by a sulfur atom.

These structural components are critical for its biological interactions, influencing its reactivity and binding affinity to various biological targets.

Research indicates that Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It can interfere with the activity of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
  • Receptor Modulation : It may act as a modulator of receptors related to neurotransmission and other signaling pathways. This modulation can affect cellular responses and contribute to its pharmacological profile.
  • Antimicrobial and Anticancer Properties : Similar compounds have demonstrated antimicrobial and anticancer activities, suggesting that this compound may possess analogous properties worth exploring further.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyridinyl)thio)-StructureContains a pyridine instead of pyrimidine; may exhibit different biological activities.
Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-imidazolyl)thio)-StructureFeatures an imidazole ring; potential for distinct reactivity patterns and biological effects.

The presence of different heterocycles influences the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-:

  • Antiviral Activity : A study indicated that compounds with similar thiazole and pyrimidine structures exhibited antiviral properties against specific viral strains. The potential for this compound to inhibit viral replication is an area for further research .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro. The mechanism appears to involve the disruption of signaling pathways essential for tumor growth .
  • Enzyme Inhibition Studies : Investigations into its interaction with key metabolic enzymes revealed that it can significantly reduce enzyme activity, indicating its potential as a therapeutic agent in metabolic disorders .

Q & A

Q. What statistical methods are suitable for analyzing dose-response variability in biological assays?

  • Approach :
  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups (p<0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.